Ethyl 3-(methylamino)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

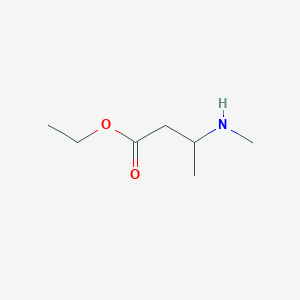

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWUXYUMDIPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-(methylamino)butanoate CAS number and properties

An In-depth Technical Guide to Ethyl 3-(methylamino)butanoate

Introduction

This compound is a chemical compound classified as an amino acid ester. It features a secondary amine and an ethyl ester functional group, making it a versatile building block in organic synthesis. Its structural characteristics allow for a variety of chemical transformations, rendering it a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical and chemical research sectors. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique CAS number, molecular formula, and structure.

Key Identifiers:

-

IUPAC Name : this compound[1]

-

Synonyms : Ethyl 3-(methylamino)butyrate, DL-3-methylamino-butyric acid ethyl ester, Ethyl 3-(N-methyl-amino)butanoate[1][4]

The physical and chemical properties of a compound are critical for designing experiments, purification processes, and formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Boiling Point | 264.33 °C | [1] |

| Exact Mass | 145.110 g/mol | [1] |

| LogP (Octanol-Water) | 0.938 | [1] |

| Polar Surface Area | 38.33 Ų | [1] |

| SMILES | CCOC(=O)CC(C)NC | [1] |

| InChI Key | BCDWUXYUMDIPLB-UHFFFAOYSA-N | [1] |

The LogP value of 0.938 suggests a balanced lipophilicity, which allows for solubility in a range of both polar and nonpolar organic solvents.[1] The moderate boiling point is suitable for purification via distillation techniques.[1]

Caption: 2D structure of this compound.

Synthesis, Reactivity, and Experimental Protocols

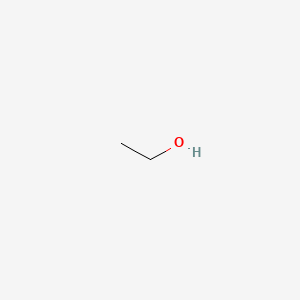

The synthesis of this compound can be achieved through several standard organic chemistry routes. A common and plausible method is the acid-catalyzed esterification of 3-(methylamino)butanoic acid with ethanol.

Synthetic Route: Fischer Esterification

This reaction involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the ethanol.

Caption: Fischer esterification workflow for synthesis.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis via Fischer esterification.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(methylamino)butanoic acid (1.0 eq).

-

Solvent and Catalyst : Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both a reactant and the solvent.

-

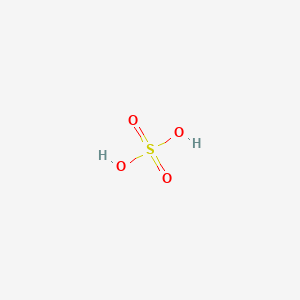

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

-

Heating : Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.[1]

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups:

-

Ester Group : This group is susceptible to hydrolysis under either acidic or basic conditions, which would yield 3-(methylamino)butanoic acid and ethanol.[1] This reaction is essentially the reverse of its synthesis.

-

Methylamino Group : As a secondary amine, this group is nucleophilic and can participate in various reactions such as alkylation, acylation, and condensation, allowing for further derivatization and chain extension.[1]

Applications in Research and Drug Development

The dual functionality of this compound makes it a strategic precursor for synthesizing bioactive molecules and pharmaceutical intermediates.[1]

-

Peptidomimetics : The compound can be used to create structural analogs that mimic the backbones of peptides. These are designed to have improved stability or bioavailability compared to natural peptides.[1]

-

Small-Molecule Inhibitors : It serves as a starting material for building small molecules designed to target and inhibit the activity of specific enzymes, a core strategy in modern drug discovery.[1]

Its balanced lipophilicity and reactive handles make it an ideal scaffold for introducing diverse chemical functionalities required for binding to biological targets.

Safety and Handling

Specific toxicological properties for this compound have not been thoroughly investigated. Commercial suppliers typically label this chemical for "Research Use Only. Not Intended for Diagnostic or Therapeutic Use".[2] Therefore, standard laboratory safety protocols for handling research-grade chemicals should be strictly followed:

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

In the absence of specific data, users should treat the compound with caution, assuming it may be hazardous upon contact, inhalation, or ingestion.

References

-

Ethyl 3-[ethyl(methyl)amino]butanoate | C9H19NO2 | CID 25219182. PubChem. [Link]

-

This compound | CAS#:68384-70-3. Chemsrc. [Link]

-

Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520. PubChem. [Link]

Sources

Spectroscopic Profile of Ethyl 3-(methylamino)butanoate: A Technical Guide

Introduction

Ethyl 3-(methylamino)butanoate (CAS 68384-70-3) is a functionalized amino acid ester of significant interest in synthetic chemistry.[1][2] Its bifunctional nature, possessing both a secondary amine and an ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and peptidomimetics.[3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. The interpretations presented herein are based on foundational spectroscopic principles and comparative analysis with structurally similar molecules.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. This compound possesses several key structural features that will give rise to characteristic signals in each spectroscopic analysis.

Molecular Formula: C₇H₁₅NO₂[1]

Molecular Weight: 145.20 g/mol [1]

Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | O-CH₂ -CH₃ |

| ~3.10 | Sextet or Multiplet (m) | 1H | CH -CH₃ |

| ~2.45 | Singlet (s) | 3H | N-CH₃ |

| ~2.38 | Doublet (d) | 2H | CH₂ -COO |

| ~1.60 (broad) | Singlet (s) | 1H | N-H |

| ~1.25 | Triplet (t) | 3H | O-CH₂-CH₃ |

| ~1.15 | Doublet (d) | 3H | CH-CH₃ |

Interpretation and Rationale:

-

Ethyl Ester Group: The ethyl group of the ester will present as a quartet around 4.12 ppm (O-CH₂ ) and a triplet around 1.25 ppm (CH₃ ). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet arises from the coupling of the methyl protons with the two adjacent methylene protons. This is a classic ethyl ester pattern.

-

Butanoate Backbone: The proton on the chiral center (C3) is expected to appear as a multiplet around 3.10 ppm. It is coupled to the two protons on C2 and the three protons on C4, leading to a complex splitting pattern (a sextet is predicted if coupling constants are similar). The adjacent methyl group (C4) will appear as a doublet at approximately 1.15 ppm due to coupling with the single proton on C3. The methylene protons at C2, adjacent to the carbonyl group, are diastereotopic and are predicted to show as a doublet around 2.38 ppm, being coupled to the proton at C3.

-

Methylamino Group: The N-methyl protons will give a sharp singlet at around 2.45 ppm. The N-H proton itself will likely appear as a broad singlet around 1.60 ppm; its chemical shift can be variable and it may exchange with trace amounts of D₂O in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) / ppm | Carbon Assignment |

| ~172.5 | C =O (C1) |

| ~60.5 | O-C H₂ (Ethyl) |

| ~52.0 | C H-N (C3) |

| ~42.0 | C H₂-COO (C2) |

| ~34.0 | N-C H₃ |

| ~21.0 | CH-C H₃ (C4) |

| ~14.2 | O-CH₂-C H₃ (Ethyl) |

Interpretation and Rationale:

-

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, around 172.5 ppm.

-

Oxygen-Attached Carbons: The carbon of the ethyl group attached to the ester oxygen (O-C H₂) will be found at approximately 60.5 ppm.

-

Nitrogen-Attached Carbons: The carbon atom bonded to the nitrogen (C3) is expected around 52.0 ppm, and the N-methyl carbon should appear around 34.0 ppm.

-

Aliphatic Carbons: The methylene carbon alpha to the carbonyl (C2) is predicted at ~42.0 ppm. The remaining methyl carbons—the one on the butanoate chain (C4) and the terminal methyl of the ethyl ester—will be the most shielded, appearing at approximately 21.0 ppm and 14.2 ppm, respectively.

Experimental Protocol: NMR Spectroscopy

References

An In-depth Technical Guide to the Solubility of Ethyl 3-(methylamino)butanoate

Foreword: Navigating the Data Gap for Ethyl 3-(methylamino)butanoate Solubility

Physicochemical Profile and Predicted Solubility Behavior

This compound possesses a molecular structure that suggests a nuanced solubility profile. Its key physicochemical properties are outlined below:

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Boiling Point | 264.33 °C | [1] |

| logP | 0.938 | [1] |

The octanol-water partition coefficient (logP) of 0.938 indicates that this compound has a balanced lipophilicity, suggesting it is likely to exhibit some degree of solubility in both polar and nonpolar solvents.[1] The presence of an ester group and a secondary amine allows for hydrogen bonding, which is a key factor in its interaction with protic solvents.[2][3]

Theoretical Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the nitrogen and oxygen atoms in this compound to act as hydrogen bond acceptors, and the N-H group to act as a hydrogen bond donor, suggests potential solubility in polar protic solvents.[2][4] However, the presence of a seven-carbon backbone may limit high solubility in water. A safety data sheet for the related compound, ethyl 3-hydroxybutanoate, indicates water solubility, which suggests that this compound may also be water-soluble to some extent.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents lack the ability to donate hydrogen bonds but can accept them.[5] The dipole-dipole interactions between the polar functional groups of this compound and polar aprotic solvents are expected to facilitate solubility.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The alkyl chain of the molecule suggests that it will have some affinity for nonpolar solvents through London dispersion forces.[2]

The overarching principle of "like dissolves like" is a useful guide for predicting solubility.[2][5] This principle suggests that polar solvents are more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.[2]

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[6][7]

Equilibrium Solubility (Shake-Flask Method) Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.[6]

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).[6][8]

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6] The required time may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This is a critical step to avoid overestimation of solubility.[6]

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.[6]

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.[6]

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualizing the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Insights from Structural Analogs

While direct data is lacking, examining the solubility of structurally similar compounds can provide valuable estimations.

-

Ethyl 3-aminocrotonate: This analog is reported to be soluble in chloroform and methanol, with a water solubility of 26 g/L at 25 °C.[6]

-

Ethyl 3-methylbutanoate: This related ester is described as having high solubility in nonpolar organic solvents, moderate solubility in polar organic solvents, and limited solubility in water.[9]

-

Ethyl butyrate: This compound has limited solubility in water but is highly soluble in common organic solvents like ethanol and diethyl ether.

The data from these analogs supports the prediction that this compound will exhibit good solubility in many organic solvents and limited to moderate solubility in water.

Safety and Handling Considerations

When conducting solubility studies with this compound and various solvents, it is imperative to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[3]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition, as many organic solvents are flammable.[3]

-

Handling: Avoid contact with skin and eyes, and do not ingest the compound.[3] In case of contact, rinse immediately with plenty of water.[3]

-

Storage: Store this compound and solvents in tightly closed containers in a cool, dry, and well-ventilated place.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) for this compound and the solvents being used.

Conclusion

While a definitive, quantitative solubility profile for this compound is not currently available in the public domain, a strong predictive understanding can be established based on its physicochemical properties and data from structural analogs. This guide provides the theoretical foundation and a robust experimental framework for researchers to determine the solubility of this compound in a variety of solvents. The provided equilibrium shake-flask method is a reliable approach to generate the necessary data for process development, formulation, and further research in the pharmaceutical and chemical industries.

References

-

This compound. (2025, August 27). Chemsrc. Retrieved January 2, 2026, from [Link]

-

Solubility and Polarity. (n.d.). StudySmarter US. Retrieved January 2, 2026, from [Link]

-

Ethyl 3-amino-3-methylbutanoate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Ethyl butanoate. (n.d.). MiMeDB. Retrieved January 2, 2026, from [Link]

-

Ethyl 3-(ethylamino)butanoate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Ethyl 3-methylbutanoate. (n.d.). Solubility of Things. Retrieved January 2, 2026, from [Link]

-

Ethyl 3-methyl butanoate. (n.d.). Yeast Metabolome Database. Retrieved January 2, 2026, from [Link]

-

Chemical Properties of ethyl butanoate-d3. (n.d.). Cheméo. Retrieved January 2, 2026, from [Link]

-

Ethyl butyrate. (2012, September 11). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

Ethyl Butyrate. (n.d.). Solubility of Things. Retrieved January 2, 2026, from [Link]

-

How Do Hydrogen Bonds Influence Solubility? (2025, May 7). Chemistry For Everyone. Retrieved January 2, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound (68384-70-3) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 870-85-9 CAS MSDS (Ethyl 3-(methylamino)-2-butenoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. csustan.edu [csustan.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. fishersci.com [fishersci.com]

Ethyl 3-(methylamino)butanoate safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(methylamino)butanoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for this compound (CAS No. 68384-70-3). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The protocols and recommendations herein are synthesized from established safety data sheets and chemical databases to ensure a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Profile

This compound is a chemical intermediate utilized in the synthesis of various bioactive molecules and peptidomimetics.[1] Its dual functionality, possessing both a secondary amine and an ester group, makes it a versatile building block but also dictates its specific handling and storage requirements.[1] Understanding its fundamental properties is the first step in a robust risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68384-70-3 | |

| Molecular Formula | C₇H₁₅NO₂ | |

| Molecular Weight | 145.20 g/mol | [2] |

| Boiling Point | 264.33 °C | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| logP | 0.938 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4][5] |

The compound's moderate boiling point suggests low volatility at room temperature, however, its reactivity profile, governed by the ester and methylamino groups, necessitates careful handling to prevent unintentional reactions such as hydrolysis.[1]

Hazard Identification and Risk Assessment

While specific GHS classification for this compound is not universally harmonized across all supplier SDS, data for structurally similar amino esters, such as Ethyl 3-(methylamino)propanoate, indicate significant potential hazards.[6] A conservative approach, assuming similar hazard classifications, is crucial for ensuring personnel safety.

Assumed GHS Classification based on Analogues:

-

Flammable Liquids [6]

-

Skin Corrosion/Irritation [6]

-

Serious Eye Damage/Eye Irritation [6]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation [6]

The primary risks stem from the compound's potential corrosivity and flammability. The amino group can impart a basic character, leading to irritation or burns upon contact with skin and eyes. The ester component, while less reactive, contributes to the overall chemical profile.

Safe Handling and Laboratory Workflow

A systematic approach to handling minimizes exposure and prevents accidents. The following workflow is designed to be a self-validating system, where each step mitigates a specific, identified risk.

Experimental Workflow for Safe Handling

Caption: Logical workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Preparation and Engineering Controls :

-

Always handle this compound within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7][8]

-

Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

-

Keep all sources of ignition, such as open flames and hot surfaces, away from the handling area.[10][11] Use non-sparking tools for transfers.[7][11]

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[12][13]

-

Skin Protection : Wear chemical-impermeable gloves (e.g., nitrile) and a flame-retardant lab coat.[7] Gloves must be inspected before use and disposed of properly after handling.[14]

-

Respiratory Protection : If working outside a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge is required.[13]

-

-

During Handling :

-

Storage :

-

Store in a cool, dry, and well-ventilated area.[7][10] Recommended storage is in a refrigerator at 2-8°C.[4][5]

-

Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[10]

-

Ensure containers are clearly labeled and stored in a locked-up area accessible only to authorized personnel.[8]

-

Emergency Procedures

Rapid and correct response to an emergency situation is critical. All personnel must be familiar with these procedures before beginning work with the compound.

Emergency Response Workflow

Caption: Decision workflow for emergency response to a chemical incident.

First-Aid Measures

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7][13]

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][15] Water spray may be used to cool closed containers.[10]

-

Specific Hazards : Combustion may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10] Vapors may form explosive mixtures with air.[16]

-

Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][15]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Remove all sources of ignition.[7][10] Do not walk through spilled material.

-

Environmental Precautions : Prevent the chemical from entering drains or waterways.[7][8]

-

Containment and Cleanup : Absorb the spill with a non-combustible, inert material (e.g., sand, vermiculite).[8][17] Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[9][13]

Stability and Reactivity Profile

-

Reactivity : The compound is an ester and can undergo hydrolysis under acidic or basic conditions.[1] It may react vigorously with strong oxidizing acids.[18] Heat is generated by the interaction of esters with caustic solutions.[18]

-

Chemical Stability : The product is stable under recommended storage conditions (cool, dry, away from light).[10]

-

Conditions to Avoid : Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[9][10]

-

Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides.[10]

References

-

Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem. [Link]

-

Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150 - PubChem. [Link]

-

ethyl 2,2-bis[(methylamino)methyl]-3-oxo-4-phenylbutanoate SDS - LookChem. [Link]

-

Ethyl 3-[ethyl(methyl)amino]butanoate | C9H19NO2 | CID 25219182 - PubChem. [Link]

-

This compound | CAS#:68384-70-3 - Chemsrc. [Link]

-

Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173 - PubChem. [Link]

-

Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific . [Link]

-

Safety Data Sheet: Formaldehyde solution - Chemos GmbH&Co.KG. [Link]

-

Ethyl Butanoate - Safety Data Sheet . [Link]

Sources

- 1. This compound (68384-70-3) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:68384-70-3 | Chemsrc [chemsrc.com]

- 4. 870-85-9 CAS MSDS (Ethyl 3-(methylamino)-2-butenoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 68384-70-3|this compound|BLD Pharm [bldpharm.com]

- 6. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. targetmol.com [targetmol.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lookchem.com [lookchem.com]

- 16. fishersci.com [fishersci.com]

- 17. agilent.com [agilent.com]

- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Reactivity of the amino and ester groups in Ethyl 3-(methylamino)butanoate

An In-Depth Technical Guide to the Reactivity of the Amino and Ester Groups in Ethyl 3-(methylamino)butanoate

Abstract

This compound is a bifunctional molecule of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and specialty chemicals. Its structure incorporates both a secondary amine and an ethyl ester, two functional groups with distinct yet potentially competing reactivities. This technical guide provides an in-depth exploration of the chemical behavior of these two centers. We will dissect the factors governing their reactivity, delve into the principles of chemoselectivity, and present field-proven protocols for achieving specific chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this and similar amino ester scaffolds.

Introduction: The Duality of a γ-Amino Ester

The synthetic utility of this compound stems from the presence of two key functional groups: a nucleophilic secondary amine and an electrophilic ester carbonyl. The relative positioning of these groups (separated by two carbon atoms, in a gamma position) also introduces the potential for intramolecular interactions.

Understanding the delicate balance of reactivity between the amine and the ester is paramount for designing successful synthetic strategies. The lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile and a Brønsted-Lowry base.[1] Conversely, the carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles.[2] This guide will systematically address the reactivity of each group and the methodologies required to control their chemical transformations selectively.

Reactivity Profile of the Secondary Amino Group

The secondary amine in this compound is typically the more reactive of the two functional groups under a wide range of conditions, primarily due to its higher nucleophilicity compared to the ester oxygen.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation of the amino group, forming a stable amide bond. This reaction is central to peptide synthesis and the creation of numerous pharmaceutical compounds.[3][4] The reaction proceeds via nucleophilic attack of the amine's lone pair on the carbonyl carbon of an acylating agent.

-

Causality of Reagent Choice: Highly reactive acylating agents like acyl chlorides or anhydrides are used to ensure the reaction proceeds rapidly and efficiently, often at room temperature.[5] A mild, non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to neutralize the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine.[5] The ester group is generally unreactive under these mild, neutral, or slightly basic conditions.

Workflow for Selective N-Acylation

Caption: Workflow for the selective N-acylation of the amino group.

N-Alkylation

The amine can also be alkylated using alkyl halides. However, this reaction is often more difficult to control than acylation. The primary product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of a quaternary ammonium salt.[5] Therefore, achieving selective mono-alkylation requires careful control of stoichiometry and reaction conditions.

Reactivity Profile of the Ester Group

The ester functionality is a classic electrophilic group that undergoes nucleophilic acyl substitution. These reactions typically require more forcing conditions (heat, strong acid, or strong base) than reactions at the amine.

Ester Hydrolysis

Hydrolysis of the ester cleaves it into a carboxylic acid and ethanol.[6] This transformation can be catalyzed by either acid or base, with significantly different mechanisms and outcomes.

-

Base-Catalyzed Hydrolysis (Saponification): This is the most common method for ester hydrolysis.[7] It involves the attack of a strong nucleophile, typically a hydroxide ion (from NaOH or KOH), on the ester carbonyl.[8] The reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide or hydroxide present, forming a carboxylate salt.[9] This prevents the reverse reaction from occurring.

Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Key steps in the irreversible saponification of an ester.

-

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process.[7][8] The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). To drive the reaction to completion, a large excess of water is required.[7][8] A key advantage for chemoselectivity is that under acidic conditions, the amine group is protonated to form an ammonium salt. This protonated form is no longer nucleophilic, effectively protecting it from participating in side reactions.

Intramolecular Aminolysis: Lactam Formation

The gamma-relationship between the amino and ester groups allows for a potential intramolecular reaction. Upon heating or under specific catalytic conditions, the nitrogen's lone pair can attack the internal ester carbonyl, displacing the ethoxy group to form a six-membered cyclic amide, known as a δ-lactam.[10] This cyclization is an important consideration in the handling and synthesis of γ- and δ-amino esters.[10][11]

Chemoselectivity: The Art of Controlled Reactivity

Achieving selective reaction at one functional group while leaving the other untouched is the cornerstone of modern organic synthesis. For this compound, the strategy hinges on exploiting the intrinsic differences in the reactivity of the amine and the ester.

| Target Group | Reaction | Reagent(s) | Typical Conditions | Rationale for Selectivity |

| Amino Group | N-Acylation | Acyl Chloride / Anhydride, Et₃N | DCM or THF, 0 °C to RT | Amine is a far superior nucleophile. Conditions are too mild to promote ester reaction.[12] |

| Ester Group | Hydrolysis (Acidic) | H₂SO₄ (cat.), H₂O | Heat (Reflux) | Amine is protonated and deactivated as a nucleophile, allowing water to attack the ester. |

| Ester Group | Hydrolysis (Basic) | NaOH or KOH (aq) | Heat (Reflux) | Saponification is a rapid, irreversible reaction that outcompetes potential side reactions.[8] |

The Role of Protecting Groups

When the desired reaction conditions are incompatible with one of the functional groups, a protecting group strategy is employed.[13] A protecting group temporarily masks a reactive site, allowing chemistry to be performed elsewhere in the molecule.[14]

For instance, to perform a reaction on the ester under conditions where the amine might interfere (e.g., with a strong, non-hydroxide nucleophile), the amine can be protected. A common choice is the tert-butoxycarbonyl (Boc) group, which converts the amine into a carbamate. The Boc group is stable to basic and nucleophilic conditions but can be easily removed with acid (like trifluoroacetic acid) once the desired modification on the ester is complete.[15][16]

Protecting Group Strategy Workflow

Caption: General workflow using a protecting group for the amine.

Experimental Protocols

The following protocols are designed as self-validating systems. Successful execution and characterization of the products will confirm the principles of chemoselectivity discussed.

Protocol 1: Selective N-Acetylation of this compound

Objective: To selectively acylate the secondary amine without affecting the ester group.

Methodology:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent. The starting material should be consumed, and a new, less polar spot (the product) should appear.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetylated ester.

-

Final Confirmation: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of ethyl 3-(N-acetyl-N-methylamino)butanoate.

Protocol 2: Selective Ester Hydrolysis via Saponification

Objective: To selectively hydrolyze the ester to a carboxylic acid.

Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) for 3 hours.

-

Validation Step: After cooling, take a small aliquot of the reaction mixture, acidify it, and extract with ethyl acetate. Analyze the organic extract by TLC. The starting ester spot should be absent.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly acidify the mixture to pH ~5-6 by the dropwise addition of 1M HCl. The target amino acid has an isoelectric point in this range and may precipitate.

-

Concentrate the solution under reduced pressure to remove the ethanol.

-

Isolate the resulting solid product, 3-(methylamino)butanoic acid, by filtration or, if it remains in solution, by purification using ion-exchange chromatography.

-

Final Confirmation: Characterize the product by NMR and MS. The disappearance of the ethyl group signals in the ¹H NMR spectrum is a key indicator of successful hydrolysis.

Protocol 3: Analytical Methods for Reaction Monitoring

Objective: To provide standardized methods for tracking reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reactions with volatile components like the starting material and the N-acylated product. Derivatization may be required for the hydrolyzed amino acid product.[17][18]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for quantitative analysis. A reversed-phase C18 column can be used to separate the starting material from its more polar or nonpolar products. Derivatization is often necessary for UV detection of amino acids.[19][20]

Conclusion

The reactivity of this compound is a classic case study in the principles of chemoselectivity. The secondary amine, being the stronger nucleophile, is the primary site of reaction under mild electrophilic conditions. Conversely, the ester group can be targeted under strong acidic or basic conditions, which either deactivate the amine (acid) or favor the irreversible saponification pathway (base). For more complex transformations, a protecting group strategy provides a robust and reliable method for isolating the reactivity of one group from the other. By understanding and applying these core principles, researchers can effectively utilize this bifunctional building block to construct more complex and valuable molecules.

References

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

-

Zeng, B., et al. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH. Retrieved from [Link]

-

Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-(methylamino)-4,4,4-trifluorobutanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

Wuts, P. G. M. (n.d.). Protecting Groups. Retrieved from [Link]

-

Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]

-

ChemGulf. (2025). How do amines and amides react with esters?. Retrieved from [Link]

-

Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

-

Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

-

Solubility of Things. (n.d.). Reactivity Patterns of Functional Groups. Retrieved from [Link]

-

Wikipedia. (2023). Protecting group. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Frost, J. R., et al. (2019). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

Fife, T. H., & Duddy, N. W. (1982). Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Journal of the American Chemical Society. Retrieved from [Link]

-

University of Bath. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

-

Gordon, M., et al. (1951). Effect of Structure on Reactivity. IV. Aminolysis of Esters with Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1.20: Amines- Reactions. Retrieved from [Link]

-

Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Retrieved from [Link]

-

Rutherfurd, S. M., & Gilani, G. S. (2012). Standardised methods for amino acid analysis of food. British Journal of Nutrition. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]

-

Lumen Learning. (n.d.). Functional Groups Names, Properties, and Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

-

Interchim. (n.d.). Functional groups in (bio)chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). ethyl 3-amino-4-chloro-3-methylbutanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Anantakrishnan, S. V. (1956). Kinetic studies in ester hydrolysis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. Retrieved from [Link]

-

Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1956). Kinetic studies in ester hydrolysis. Retrieved from [Link]

-

Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. Retrieved from [Link]

-

Chen, L., et al. (2002). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Retrieved from [Link]

-

L'Homme, L., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. PMC - NIH. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

-

YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]

-

PubMed. (2020). Bifunctional and Unusual Amino Acid β- or γ-Ester Prodrugs of Nucleoside Analogues for Improved Affinity to ATB0,+ and Enhanced Metabolic Stability: An Application to Floxuridine. Retrieved from [Link]

-

ResearchGate. (2020). A bifunctional amino acid to study protein–protein interactions. Retrieved from [Link]

-

PubMed. (1981). Membrane permeability of bifunctional, amino site-specific, cross-linking reagents. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]

- 15. scispace.com [scispace.com]

- 16. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 17. Standardised methods for amino acid analysis of food | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 18. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 19. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Industrial Applications of Ethyl 3-(methylamino)butanoate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(methylamino)butanoate, a secondary amine-containing β-amino ester, represents a versatile chemical intermediate with significant potential across various industrial sectors, most notably in pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis via aza-Michael addition, and an in-depth exploration of its prospective applications. By leveraging its bifunctional nature—possessing both a nucleophilic secondary amine and a modifiable ester group—this compound serves as a valuable building block for complex molecular architectures. This document aims to equip researchers and development professionals with the foundational knowledge and technical insights necessary to harness the synthetic utility of this compound in their respective fields.

Introduction and Chemical Profile

This compound (CAS No. 68384-70-3) is an organic compound featuring a secondary amine at the β-position relative to an ethyl ester.[1] This structural arrangement confers a unique combination of chemical reactivity and physical properties, making it an attractive scaffold for organic synthesis. The presence of both a hydrogen bond donor/acceptor (the amine) and a hydrolytically cleavable ester group allows for a wide range of chemical transformations.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in industrial processes. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Boiling Point | 264.33 °C | [2] |

| LogP (Octanol-Water) | 0.938 | [2] |

| Polar Surface Area | 38.33 Ų | [2] |

| SMILES | CCOC(=O)CC(C)NC | [2] |

The moderate lipophilicity, as indicated by the LogP value, suggests good solubility in a range of organic solvents and potential for membrane permeability, a desirable trait for pharmaceutical and agrochemical applications.[2] Its boiling point allows for purification via distillation.[2]

Synthesis of this compound

The most direct and industrially scalable route to this compound is the aza-Michael addition of methylamine to ethyl crotonate. This conjugate addition is a well-established method for the formation of β-amino esters.

Reaction Mechanism and Rationale

The aza-Michael addition proceeds via the nucleophilic attack of methylamine on the β-carbon of the α,β-unsaturated ester, ethyl crotonate. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine. The choice of a solvent can influence the reaction rate and yield, with polar aprotic solvents often being favored.

Caption: Aza-Michael addition of methylamine to ethyl crotonate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Methylamine (40% solution in water)

-

Ethyl crotonate

-

Methanol

-

Sodium methoxide (catalyst)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl crotonate (1 equivalent) and methanol as the solvent.

-

Addition of Amine: Cool the solution in an ice bath and slowly add methylamine solution (1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of sodium methoxide.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Neutralize the solution with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

-

Potential Industrial Applications

The bifunctional nature of this compound makes it a valuable intermediate in several industrial applications.

Pharmaceutical Intermediate

As a β-amino ester, this compound is a key building block for the synthesis of peptidomimetics and small-molecule inhibitors.[2]

-

Peptidomimetics: The β-amino acid scaffold can be incorporated into peptide chains to impart resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs. The secondary amine allows for further functionalization to mimic the side chains of natural amino acids.

Caption: Synthetic pathway to a peptidomimetic.

-

Small-Molecule Inhibitors: The butanoate backbone can serve as a scaffold to which various functional groups can be attached to target the active sites of enzymes or receptors.

Agrochemical Development

In the agrochemical industry, the delivery of active ingredients to the target site is crucial for efficacy. This compound's physicochemical properties make it a candidate for use in agrochemical formulations.

-

Carrier for Systemic Pesticides: Its moderate lipophilicity can aid in the penetration of the waxy cuticle of plants, facilitating the uptake of systemic pesticides.[2] The ester and amine functionalities also offer handles for covalent attachment to an active ingredient, potentially forming a pro-pesticide that releases the active compound within the plant.

Caption: Role as a carrier in agrochemical formulations.

Specialty Polymer Synthesis

The field of biomedical polymers is rapidly expanding, with a focus on biodegradable and functional materials. This compound can be a valuable monomer in the synthesis of poly(β-amino ester)s (PBAEs). These polymers are known for their biodegradability and pH-responsiveness, making them suitable for drug delivery and gene therapy applications. The secondary amine in this compound can participate in polymerization reactions, and the ester backbone of the resulting polymer allows for hydrolytic degradation into biocompatible products.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant, yet not fully realized, industrial potential. Its straightforward synthesis and bifunctional nature make it an ideal candidate for further research and development in the pharmaceutical, agrochemical, and specialty polymer sectors. This guide provides a solid foundation for scientists and researchers to explore and unlock the full potential of this promising molecule. Further investigation into its application in the synthesis of specific high-value products is warranted and expected to yield innovative solutions in drug discovery and advanced materials.

References

- This compound - 68384-70-3 - Vulcanchem. (n.d.).

Sources

Introduction: The Strategic Importance of Ethyl 3-(Methylamino)butanoate

An In-depth Technical Guide to Ethyl 3-(Methylamino)butanoate as a Precursor in Organic Synthesis

This compound is a bifunctional organic compound featuring a secondary amine and an ethyl ester. This unique combination of reactive sites makes it a highly versatile and valuable precursor in the field of organic synthesis. Its structure allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. For researchers and professionals in drug development and fine chemical synthesis, this compound serves as a key building block for producing bioactive molecules, including peptidomimetics and small-molecule inhibitors.[1] The strategic placement of the methylamino group at the β-position relative to the ester carbonyl group is crucial for its utility in synthesizing various heterocyclic systems and other pharmacologically relevant scaffolds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a precursor is fundamental for its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Boiling Point | 264.33 °C | [1] |

| Exact Mass | 145.110 g/mol | [1] |

| Polar Surface Area | 38.33 Ų | [1] |

| LogP (Octanol-Water) | 0.938 | [1] |

| SMILES | CCOC(=O)CC(C)NC | [1] |

| CAS Number | 68384-70-3 | [2] |

The moderate lipophilicity, as indicated by its LogP value, allows for good solubility in a range of both polar and nonpolar organic solvents, which is advantageous for its application in various reaction media.[1] The infrared (IR) spectrum of related structures shows characteristic N-H stretching vibrations, which are indicative of the secondary amine, and a strong carbonyl (C=O) stretch from the ester group.[3]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound can be achieved through several reliable routes. The most common approach is the conjugate addition of methylamine to an α,β-unsaturated ester, such as ethyl crotonate. This aza-Michael addition is an efficient method for forming the C-N bond at the β-position.

An alternative pathway involves the direct esterification of 3-(methylamino)butanoic acid with ethanol, typically under acidic catalysis.[1] This method is straightforward but depends on the availability of the parent amino acid.

Caption: Key synthetic routes to this compound.

Detailed Protocol: Synthesis via Aza-Michael Addition

This protocol is adapted from a similar synthesis of a fluorinated analog and represents a robust method for preparing the title compound.[4]

Materials:

-

Ethyl crotonate

-

Methylamine (2M solution in THF or as a gas)

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, and distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl crotonate (0.15 mol) in absolute ethanol (50 mL). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Slowly add a 2M solution of methylamine in THF (0.27 mol) to the stirred solution at 0 °C. Alternatively, bubble gaseous methylamine through the solution until the required amount is absorbed. The exothermicity of the reaction should be carefully managed to maintain the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16-20 hours).

-

Work-up: Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is then purified by vacuum distillation to yield this compound as a liquid. The purity can be assessed by GC-MS and NMR spectroscopy.

Self-Validation: The success of this synthesis is validated by monitoring the disappearance of the starting material (ethyl crotonate) via thin-layer chromatography (TLC) or gas chromatography (GC). The final product's identity should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with known values.

Application as a Precursor in Organic Synthesis

The true value of this compound lies in its dual reactivity, which allows for its use as a versatile precursor in the synthesis of a wide range of target molecules.[1]

Caption: Reactive pathways of this compound.

Synthesis of β-Lactams

The β-lactam ring is a core structural motif in many antibiotic drugs. This compound is an ideal precursor for constructing this ring system. The secondary amine can act as a nucleophile in cyclization reactions. For instance, after conversion of the ester group to a carboxylic acid, intramolecular cyclization using a coupling agent can yield a β-lactam. The Staudinger ketene-imine [2+2] cycloaddition is another powerful method for β-lactam synthesis where derivatives of this precursor can be employed.[5]

Precursor to Alkaloids and Other Heterocycles

Alkaloids are a diverse group of naturally occurring compounds with significant biological activities.[6] The structural framework of this compound can be elaborated to form various heterocyclic systems that are central to many alkaloids. For example, the amine functionality can be acylated, and the resulting amide can undergo cyclization reactions, such as the Pictet-Spengler reaction, after appropriate modification of the ester group, to form complex ring systems.

Chiral Synthesis

For many pharmaceutical applications, enantiopurity is critical. Chiral versions of this compound are highly sought-after precursors. These can be synthesized through various asymmetric methods, including the enzymatic reduction of a corresponding keto-ester, which can produce chiral hydroxy-esters with high enantiomeric excess.[7][8] These chiral building blocks are invaluable for the synthesis of enantiopure drugs.

Workflow Example: Synthesis of an N-Acyl Derivative

This workflow illustrates a common and fundamental transformation of this compound, showcasing the reactivity of its amino group.

Caption: Experimental workflow for N-acylation.

Conclusion

This compound is a cornerstone precursor in modern organic synthesis. Its bifunctional nature provides a platform for a multitude of chemical transformations, making it an indispensable tool for medicinal chemists and process development scientists. The ability to readily synthesize this compound and its chiral variants further enhances its utility. As the demand for complex and novel bioactive molecules continues to grow, the strategic application of versatile precursors like this compound will remain critical to innovation in the pharmaceutical and chemical industries.

References

-

PrepChem.com. Synthesis of ethyl 3-(methylamino)-4,4,4-trifluorobutanoate. Available from: [Link]

-

ResearchGate. IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... Available from: [Link]

-

PubChem. Ethyl 3-amino-3-methylbutanoate. Available from: [Link]

-

U.S. National Library of Medicine. Advances in the chemistry of β-lactam and its medicinal applications. Available from: [Link]

-

UMassD Repository. Synthetic studies towards biologically active heterocyclic alkaloids and their analogues. Available from: [Link]

-

Chemistry Online. Synthesis of chiral ethyl 3-hydroxybutanoate. Available from: [Link]

-

U.S. National Library of Medicine. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available from: [Link]

Sources

- 1. This compound (68384-70-3) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of β-Amino Esters: From Foundational Synthesis to Advanced Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of beta-amino esters from their initial discovery to their current prominence in advanced materials science and medicine is a compelling narrative of chemical innovation. This guide provides a comprehensive exploration of the discovery and history of beta-amino esters, tracing their origins from classical organic reactions to their modern-day applications as the building blocks of sophisticated polymers. We will delve into the foundational synthetic methodologies, the evolution of these techniques, and the pivotal shift towards poly(beta-amino esters) (PBAEs), which has revolutionized fields such as gene therapy and drug delivery. This document serves as a technical resource, offering detailed experimental protocols, mechanistic insights, and a historical perspective for researchers and professionals in the chemical and biomedical sciences.

The Dawn of a New Functional Group: Early Synthesis of β-Amino Esters

The story of β-amino esters is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in the late 19th and early 20th centuries. These compounds were not initially pursued for their own intrinsic properties but rather as valuable synthetic intermediates, primarily for the preparation of β-amino acids, which were of growing interest for their potential biological activities.[1][2][3]

The Reformatsky Reaction: An Early Gateway

The first practical method for the synthesis of β-hydroxy esters, and by extension, a pathway to β-amino esters, was the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887.[4] This reaction involves the addition of an organozinc reagent, formed from an α-haloester and zinc metal, to a carbonyl compound.[5] The less reactive nature of the organozinc reagent compared to Grignard reagents prevents unwanted side reactions with the ester group.[5]

The true innovation for the synthesis of β-amino esters came with the extension of the Reformatsky reaction to imines as the electrophilic partner. This modification provided a direct route to the β-amino ester scaffold.

Foundational Experimental Protocol: The Reformatsky Reaction with an Imine

-

Objective: To synthesize a β-amino ester via the reaction of an imine with a zinc enolate.

-

Reactants:

-

Imine (e.g., N-benzylidene-aniline)

-

α-bromoester (e.g., ethyl bromoacetate)

-

Activated Zinc dust

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust.

-

Add a solution of the imine and the α-bromoester in the anhydrous solvent to the dropping funnel.

-

Add a small portion of the imine/ester solution to the zinc suspension and warm the mixture gently to initiate the reaction.

-

Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the desired β-amino ester.

-

The Mannich Reaction: A Versatile Three-Component Approach

Another cornerstone in the synthesis of β-amino compounds is the Mannich reaction , a three-component condensation of an active hydrogen compound (like a ketone or malonate), an aldehyde, and a primary or secondary amine.[6] When an ester enolate or a related nucleophile is used, this reaction provides a direct and efficient route to β-amino esters.[7] The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolized ester.[6]

The versatility of the Mannich reaction, allowing for the combination of three different components in a single step, has made it a mainstay in organic synthesis for over a century.[8][9]

Experimental Protocol: A Modern Approach to the Mannich Reaction for β-Amino Ester Synthesis

-

Objective: To synthesize a β-amino ester via a one-pot, three-component Mannich reaction.[10]

-

Reactants:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Aromatic amine (e.g., aniline)

-

Malonic ester (e.g., diethyl malonate)

-

Catalyst (e.g., ammonium chloride)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), aromatic amine (1 equivalent), and malonic ester (1 equivalent) in ethanol.

-

Add a catalytic amount of ammonium chloride (e.g., 10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure β-amino ester.[10]

-

The Intermediate Years: Monomeric β-Amino Esters in the 20th Century

Throughout much of the 20th century, monomeric β-amino esters were primarily valued as versatile intermediates in organic synthesis. Their ability to be readily converted to other important functional groups, particularly β-amino acids and β-lactams (the core structure of penicillin and related antibiotics), drove much of the research in this area.[11]

The development of new synthetic methods focused on improving yields, diastereoselectivity, and enantioselectivity, especially as the demand for chirally pure pharmaceuticals grew.

Key Applications of Monomeric β-Amino Esters (Pre-1980s):

-

Synthesis of β-Amino Acids: Hydrolysis of the ester functionality provides a straightforward route to β-amino acids, which were investigated for their potential as unnatural amino acids in peptides and as precursors to other biologically active molecules.[1][3]

-

Precursors to β-Lactams: Intramolecular cyclization of β-amino esters is a common strategy for the synthesis of β-lactams, a critical class of antibiotics.

-

Pharmaceutical Scaffolds: The β-amino ester motif itself was incorporated into various molecules being investigated for their medicinal properties, although this became more prominent later in the century.

A Paradigm Shift: The Rise of Poly(β-amino esters)

The late 20th and early 21st centuries witnessed a dramatic shift in the field of β-amino ester chemistry. While the monomeric compounds continued to be important synthetic tools, the discovery and development of poly(β-amino esters) (PBAEs) opened up a new frontier in materials science and medicine.[12] These polymers are typically synthesized through the conjugate addition of amines to diacrylates, a type of Michael addition reaction.[12][13]

The unique properties of PBAEs, including their biodegradability (due to the hydrolytically labile ester bonds in their backbone) and their pH-responsiveness (stemming from the tertiary amines), make them ideal candidates for a variety of biomedical applications.[13][14]

Synthesis of Poly(β-amino esters)

The synthesis of PBAEs is remarkably versatile, allowing for the creation of large libraries of polymers with diverse properties by simply varying the amine and diacrylate monomers.[14] This has enabled the fine-tuning of polymer characteristics for specific applications.

Detailed Experimental Protocol: Synthesis of a Representative Poly(β-amino ester)

This protocol describes the synthesis of a simple, linear PBAE via the Michael addition of an amine to a diacrylate.[8]

-

Objective: To synthesize a poly(β-amino ester) for potential use in drug or gene delivery applications.

-

Reactants:

-

Amine monomer (e.g., 5-amino-1-pentanol)

-

Diacrylate monomer (e.g., 1,4-butanediol diacrylate)

-

-

Procedure:

-

In a 5 mL glass vial, weigh the amine monomer (e.g., 400 mg of 5-amino-1-pentanol).[8]

-

Add the diacrylate monomer at a specific stoichiometric ratio (e.g., 1.2:1 amine to diacrylate). For this example, add 640 mg of 1,4-butanediol diacrylate.[8]

-

Add a small Teflon-coated magnetic stir bar to the vial.

-

Seal the vial with a Teflon-lined screw cap.

-

Place the vial on a magnetic stir plate in an oven preheated to 95°C.

-

Allow the polymerization to proceed with stirring for 12 hours.[8]

-

After 12 hours, remove the vial from the oven and allow it to cool to room temperature.

-

The resulting viscous polymer can be stored at 4°C in the dark until further use.[8]

-

Key Applications of Poly(β-amino esters)

The unique chemical and physical properties of PBAEs have led to their widespread investigation and use in several areas of drug development and biomedical research.

-

Gene Delivery: The cationic nature of PBAEs at physiological pH allows them to complex with negatively charged nucleic acids (DNA and RNA) to form nanoparticles. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells, making PBAEs promising non-viral vectors for gene therapy.[12][14]

-

Drug Delivery: PBAEs can be formulated into nanoparticles or hydrogels to encapsulate and deliver a wide range of therapeutic agents. Their pH-responsive nature can be exploited for targeted drug release in the acidic microenvironment of tumors or within the endosomes of cells.[13]

-

Immunology and Vaccines: PBAEs are being explored as adjuvants and delivery vehicles for vaccines, including DNA and mRNA vaccines, due to their ability to enhance the immune response.[11]

Comparative Analysis of Synthetic Methodologies